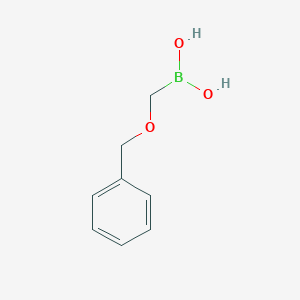
((Benzyloxy)methyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Benzyloxy)methyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a benzyloxy methyl moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)methyl)boronic acid typically involves the reaction of benzyloxy methyl halides with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling, which involves the reaction of benzyloxy methyl halides with boronic acids in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .
Chemical Reactions Analysis
Types of Reactions
((Benzyloxy)methyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyloxy methyl boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The benzyloxy methyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a base and a suitable nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyloxy methyl boronic esters, while reduction can produce various boron-containing compounds .
Scientific Research Applications
Chemistry
In chemistry, ((Benzyloxy)methyl)boronic acid is widely used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for various organic transformations, including cross-coupling reactions .
Biology
In biological research, this compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms. Its ability to form reversible covalent bonds with diols makes it useful in the design of enzyme inhibitors .
Medicine
In medicine, the compound is explored for its potential in drug delivery systems and as a therapeutic agent. Boron-containing compounds have shown promise in cancer treatment and other medical applications .
Industry
Industrially, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of ((Benzyloxy)methyl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes and inhibit their activity .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
((Benzyloxy)methyl)boronic acid is unique due to its benzyloxy methyl group, which imparts distinct reactivity and stability compared to other boronic acids. This makes it particularly useful in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C8H11BO3 |
|---|---|
Molecular Weight |
165.98 g/mol |
IUPAC Name |
phenylmethoxymethylboronic acid |
InChI |
InChI=1S/C8H11BO3/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 |
InChI Key |
WMFAGWKNBYAOQC-UHFFFAOYSA-N |
Canonical SMILES |
B(COCC1=CC=CC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


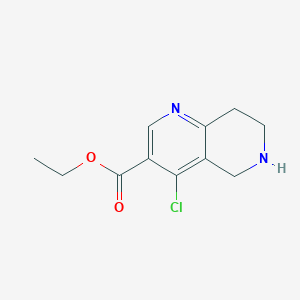
![N1-{4-[3,5-di(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12838890.png)

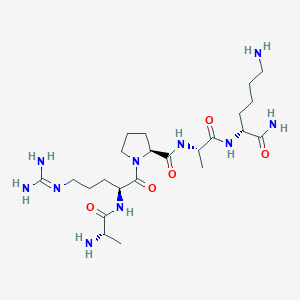
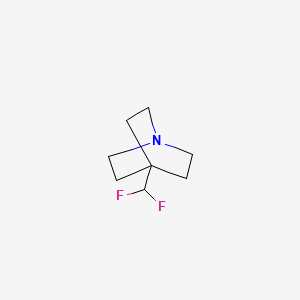
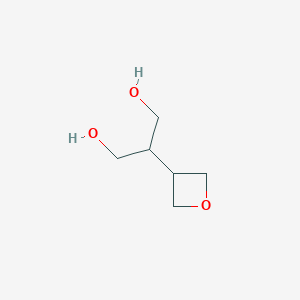
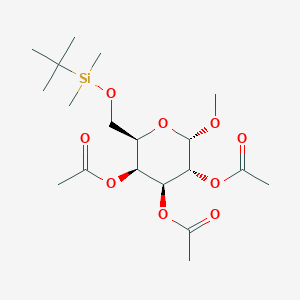

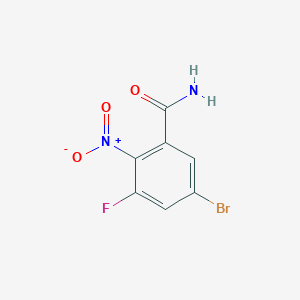
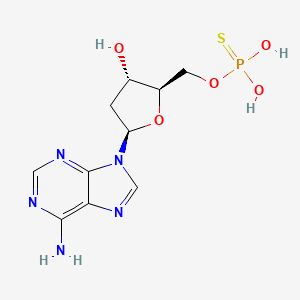
![Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate](/img/structure/B12838954.png)

![(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid](/img/structure/B12838985.png)

